8-METHOXY-4,4,6-TRIMETHYL-1-(5-OXO-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-YLIDEN)-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2-ONE
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Overview
Description
8-METHOXY-4,4,6-TRIMETHYL-1-(5-OXO-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-YLIDEN)-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2-ONE is a complex organic compound with a unique structure that includes a pyrroloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-METHOXY-4,4,6-TRIMETHYL-1-(5-OXO-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-YLIDEN)-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrroloquinoline core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the methoxy group: This step often involves methylation using reagents such as methyl iodide.
Formation of the imidazole ring: This can be done through a condensation reaction with a suitable thiourea derivative.
Final modifications: These may include oxidation or reduction steps to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-METHOXY-4,4,6-TRIMETHYL-1-(5-OXO-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-YLIDEN)-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2-ONE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone or imine groups to alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: This compound may be explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Materials Science: Its complex structure could make it useful in the development of novel materials with specific properties.
Biological Studies: The compound could be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 8-METHOXY-4,4,6-TRIMETHYL-1-(5-OXO-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-YLIDEN)-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2-ONE is not fully understood, but it is believed to interact with specific molecular targets and pathways. These interactions could involve binding to enzymes or receptors, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 8-METHOXY-4,7,10-TRIMETHYL-11-OXO-5-(5-PYRIMIDINYLMETHYL)-2-OXA-5,10-DIAZABICYCLO[10.4.0]HEXADECA-1(12),13,15-TRIEN-14-YL]-3-PROPAN-2-YLUREA
- N-[(4R,7R,8S)-8-METHOXY-4,7,10-TRIMETHYL-11-OXO-5-(1,3-THIAZOL-2-YLMETHYL)-2-OXA-5,10-DIAZABICYCLO[10.4.0]HEXADECA-1(12),13,15-TRIEN-14-YL]BUTANAMIDE
Uniqueness
8-METHOXY-4,4,6-TRIMETHYL-1-(5-OXO-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-YLIDEN)-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2-ONE is unique due to its specific combination of functional groups and the presence of both a pyrroloquinoline core and an imidazole ring. This combination of features is not commonly found in other compounds, making it a subject of interest for further research and development.
Properties
IUPAC Name |
5-(2-hydroxy-6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-3-yl)-2-sulfanylideneimidazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-8-7-18(2,3)21-14-10(8)5-9(24-4)6-11(14)12(16(21)23)13-15(22)20-17(25)19-13/h5-7,23H,1-4H3,(H,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBKGTLASHKIKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N2C3=C(C=C(C=C13)OC)C(=C2O)C4=NC(=S)NC4=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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